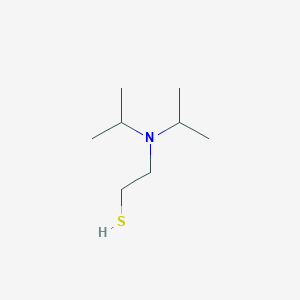

2-(Diisopropylamino)ethanethiol

Description

Properties

IUPAC Name |

2-[di(propan-2-yl)amino]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NS/c1-7(2)9(5-6-10)8(3)4/h7-8,10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZVKYXDCOHPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCS)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NS | |

| Record name | 2-(N,N-DIISOPROPYLAMINO)ETHANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41480-75-5 (hydrochloride) | |

| Record name | 2-(N,N-Diisopropylamino)ethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005842079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7074797 | |

| Record name | N,N-(2-diisopropylamino)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This is a chemical weapon precursor or chemical weapon impurity which is similar to 2-diethylaminoethanol. See the chemical datasheet for 2-diethylaminoethanol for more information. | |

| Record name | 2-(N,N-DIISOPROPYLAMINO)ETHANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

5842-07-9 | |

| Record name | 2-(N,N-DIISOPROPYLAMINO)ETHANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisopropylaminoethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5842-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(N,N-Diisopropylamino)ethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005842079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-(2-diisopropylamino)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Diisopropylamino)ethanethiol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

2-(Diisopropylamino)ethanethiol is a colorless liquid with a distinct odor characteristic of thiols. The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that some of the available data are predicted values from computational models and should be considered as such.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₉NS | |

| Molecular Weight | 161.31 g/mol | |

| Boiling Point | 191.3 °C at 760 mmHg 125-126 °C at 16 Torr | |

| Density | 0.883 g/cm³ | |

| Flash Point | 69.5 °C | |

| pKa (Predicted) | 8.90 ± 0.10 | |

| Water Solubility (Predicted) | log10(S) = -2.04 (S in mol/L) | |

| Melting Point (Predicted) | 218.85 K (-54.3 °C) |

Chemical Structure and Identifiers

The structural identity of this compound is well-defined by its systematic nomenclature and various chemical identifiers.

-

IUPAC Name: 2-[di(propan-2-yl)amino]ethanethiol

-

CAS Number: 5842-07-9

-

SMILES: CC(C)N(CCS)C(C)C

-

InChI Key: IFZVKYXDCOHPOT-UHFFFAOYSA-N

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not widely available in peer-reviewed journals or chemical synthesis databases. This is likely due to its status as a Schedule 2 precursor under the Chemical Weapons Convention.

General Synthesis Pathway

The most commonly cited method for the preparation of 2-(dialkylamino)ethanethiols involves the reaction of a secondary amine with ethylene sulfide (thiirane). In the case of this compound, the synthesis would proceed via the nucleophilic ring-opening of ethylene sulfide by diisopropylamine.

This reaction is typically carried out in a suitable solvent, and the product would be isolated and purified using standard laboratory techniques such as distillation. However, specific reaction conditions, including temperature, pressure, catalysts, and work-up procedures, are not detailed in available public-domain literature.

Biological Activity and Interactions

This compound is not known to participate in specific biological signaling pathways in the manner of a typical drug molecule. Its primary biological relevance is tied to its role as a hydrolysis product and biomarker of exposure to the nerve agent VX.

The thiol group of this compound is reactive and can form covalent disulfide bonds with cysteine residues in proteins. This property is particularly important in the context of toxicology and forensic analysis. Following exposure to VX, the nerve agent can be hydrolyzed in the body to produce this compound, which then forms stable adducts with proteins such as human serum albumin. The detection of these adducts serves as a reliable biomarker for confirming exposure to VX.

The toxicological profile of this compound itself is not as extensively studied as its parent compound, VX. However, like other thiols, it can be expected to exhibit some level of toxicity. Safety data sheets indicate that it should be handled with appropriate personal protective equipment in a well-ventilated area.

Conclusion

This compound is a well-characterized compound in terms of its chemical structure and fundamental physical properties. Its primary significance lies in its role as a key precursor to the nerve agent VX, a fact that also governs the limited availability of detailed synthetic protocols. For researchers in toxicology and forensic science, its role as a stable biomarker for VX exposure through the formation of protein adducts is of paramount importance. Further research into its specific toxicological properties and interactions with biological systems could provide a more complete understanding of this compound.

An In-depth Technical Guide to the Synthesis of 2-(Diisopropylamino)ethanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(Diisopropylamino)ethanethiol, a key intermediate in various fields of chemical research and development. This document outlines the core synthetic strategies, presents detailed experimental protocols, and summarizes quantitative data to facilitate laboratory application. Visual diagrams of the synthetic pathways and experimental workflows are included to enhance understanding.

Introduction

This compound, CAS number 5842-07-9, is a tertiary aminoethanethiol characterized by the presence of two isopropyl groups on the nitrogen atom. This structure imparts specific steric and electronic properties that make it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The thiol group provides a reactive site for various transformations, while the diisopropylamino moiety influences the molecule's basicity, nucleophilicity, and solubility. This guide explores the most common and effective methods for the preparation of this compound.

Core Synthesis Pathways

There are three primary pathways for the synthesis of this compound, each with distinct advantages and considerations regarding starting materials, reaction conditions, and overall efficiency.

Pathway 1: Ring-Opening of Ethylene Sulfide with Diisopropylamine

This method involves the direct nucleophilic attack of diisopropylamine on the electrophilic carbon atoms of the ethylene sulfide (thiirane) ring, leading to its opening and the formation of the desired aminothiol. This approach is often favored for its atom economy and directness.

Reaction Scheme:

Caption: Synthesis of this compound via ring-opening of ethylene sulfide.

Pathway 2: Synthesis via an Isothiouronium Salt Intermediate

This two-step pathway is a widely used and reliable method for the synthesis of thiols from alkyl halides. It involves the reaction of 2-(diisopropylamino)ethyl chloride with thiourea to form a stable S-substituted isothiouronium salt. This intermediate is then subjected to alkaline hydrolysis to liberate the free thiol.

Reaction Scheme:

Caption: Two-step synthesis of this compound via an isothiouronium salt.

Pathway 3: Nucleophilic Substitution with a Hydrosulfide Salt

This pathway represents a direct approach where the chlorine atom of 2-(diisopropylamino)ethyl chloride hydrochloride is displaced by a hydrosulfide nucleophile, typically sodium hydrosulfide (NaSH). This method offers a one-pot synthesis but may require careful control of reaction conditions to minimize the formation of the corresponding dialkyl sulfide byproduct.

Reaction Scheme:

Caption: Direct synthesis of this compound using sodium hydrosulfide.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthesis pathways.

| Parameter | Pathway 1: Ethylene Sulfide Ring-Opening | Pathway 2: Isothiouronium Salt | Pathway 3: Hydrosulfide Substitution |

| Starting Materials | Diisopropylamine, Ethylene Sulfide | 2-(Diisopropylamino)ethyl Chloride, Thiourea | 2-(Diisopropylamino)ethyl Chloride HCl, Sodium Hydrosulfide |

| Key Reagents | Optional base catalyst (e.g., NaOH) | Ethanol, Sodium Hydroxide | Ethanol or other polar solvent |

| Typical Yield | 97-99% (for diethyl analog)[1] | 72-90% (for various dialkyl analogs)[2] | Generally lower than other methods |

| Purity (after purification) | >99% (for diethyl analog)[1] | High purity after distillation[3] | Variable, may contain sulfide byproduct |

| Reaction Temperature | 30-40°C or 70-90°C under pressure[1][4] | Reflux | Room temperature to reflux |

| Reaction Time | 2-5 hours[1][4] | 3-4 hours (salt formation), 2-3 hours (hydrolysis) | Variable |

| Purification Method | Distillation | Distillation | Extraction and Distillation |

Experimental Protocols

Protocol for Pathway 1: Ring-Opening of Ethylene Sulfide

This protocol is adapted from procedures for the synthesis of the analogous 2-(diethylamino)ethanethiol.[1]

Caption: Experimental workflow for the ring-opening of ethylene sulfide with diisopropylamine.

Materials:

-

Ethylene Sulfide

-

Diisopropylamine

-

Sodium Hydroxide solution (optional, catalytic amount)

-

Closed reaction vessel

-

Distillation apparatus

Procedure:

-

In a closed reactor equipped with a stirrer, charge ethylene sulfide and a molar excess of diisopropylamine.

-

Commence stirring and gently heat the mixture to a temperature of 30-40°C.

-

(Optional) Slowly add a catalytic amount of a dilute sodium hydroxide solution to the reaction mixture.

-

Maintain the reaction at 30-40°C for 4-5 hours. Alternatively, the reaction can be carried out at 70-90°C under pressure for 2-4 hours.[4]

-

Upon completion, allow the mixture to cool to room temperature.

-

Set up for distillation to remove and recover the excess diisopropylamine.

-

The remaining crude product is then purified by vacuum distillation to yield this compound.

Protocol for Pathway 2: Synthesis via an Isothiouronium Salt Intermediate

This protocol is based on the method described by Stýskala et al. for the synthesis of unsymmetrical 2-(dialkylamino)ethanethiols.[2][3]

Caption: Experimental workflow for the isothiouronium salt-based synthesis.

Materials:

-

2-(Diisopropylamino)ethyl chloride hydrochloride

-

Thiourea

-

Ethanol

-

Sodium Hydroxide

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Formation of the Isothiouronium Salt: In a round-bottom flask, dissolve equimolar amounts of 2-(diisopropylamino)ethyl chloride hydrochloride and thiourea in ethanol.

-

Heat the mixture to reflux and maintain for 3-4 hours. The isothiouronium salt may precipitate upon cooling.

-

Hydrolysis: After cooling the reaction mixture, add an aqueous solution of sodium hydroxide (approximately 2-3 molar equivalents).

-

Heat the mixture to reflux for an additional 2-3 hours to effect hydrolysis of the isothiouronium salt.

-

Work-up and Purification: Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

-

Remove the diethyl ether by rotary evaporation.

-

Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Protocol for Pathway 3: Nucleophilic Substitution with Sodium Hydrosulfide

Caption: Experimental workflow for the direct synthesis with sodium hydrosulfide.

Materials:

-

2-(Diisopropylamino)ethyl chloride hydrochloride

-

Sodium hydrosulfide (NaSH)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-(diisopropylamino)ethyl chloride hydrochloride in anhydrous ethanol.

-

In a separate flask, prepare a solution of sodium hydrosulfide (1 to 1.5 molar equivalents) in anhydrous ethanol.

-

Slowly add the sodium hydrosulfide solution to the solution of the aminoalkyl chloride with stirring.

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or GC analysis.

-

Upon completion of the reaction, cool the mixture and filter to remove the precipitated sodium chloride.

-

Remove the ethanol from the filtrate under reduced pressure.

-

The residue is then partitioned between water and diethyl ether.

-

The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed by evaporation.

-

The crude product is purified by vacuum distillation.

Conclusion

The synthesis of this compound can be accomplished through several viable pathways. The choice of method will depend on factors such as the availability of starting materials, desired scale, and required purity. The ring-opening of ethylene sulfide offers a direct and high-yielding route, while the isothiouronium salt pathway is a robust and well-documented method that provides high purity. The direct substitution with sodium hydrosulfide is a simpler one-pot alternative, although it may present challenges in controlling byproduct formation. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of N,N-diisopropylaminoethanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-diisopropylaminoethanethiol is a tertiary aminoethanethiol of significant interest in various scientific domains, primarily owing to the high reactivity of its terminal thiol group. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and its application in bioconjugation, specifically targeting cysteine residues in proteins. Furthermore, it elucidates the compound's role as a modulator of cellular signaling pathways through covalent modification, with a focus on the Keap1-Nrf2 pathway, a critical regulator of cellular response to oxidative and electrophilic stress.

Physical and Chemical Properties

N,N-diisopropylaminoethanethiol is a clear, colorless to light yellow liquid with a characteristic aminothiol odor. Its physicochemical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₉NS | [1] |

| Molecular Weight | 161.31 g/mol | [1] |

| CAS Number | 5842-07-9 | [1] |

| IUPAC Name | 2-(diisopropylamino)ethanethiol | [1] |

| Synonyms | 2-(N,N-Diisopropylamino)ethanethiol, Diisopropylaminoethanethiol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 125-126 °C at 16 Torr | |

| Density | 0.8644 g/cm³ | |

| Melting Point | Not experimentally reported; Predicted: -55.4 °C | N/A |

| pKa (predicted) | 8.90 ± 0.10 |

Solubility

| Solvent | Solubility | Source(s) |

| Water | Limited solubility | [2] |

| Ethanol | Soluble | [2] |

| Methanol | Predicted to be soluble | [3] |

| Chloroform | Predicted to be soluble | [3] |

| DMSO | Predicted to be soluble | [3] |

Spectral Data

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.05 | septet | 2H | -CH(CH₃)₂ |

| 2.65 | t | 2H | -N-CH₂- |

| 2.55 | q | 2H | -CH₂-SH |

| 1.35 | t | 1H | -SH |

| 1.05 | d | 12H | -CH(CH₃)₂ |

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| 52.0 | -CH(CH₃)₂ |

| 48.5 | -N-CH₂- |

| 25.0 | -CH₂-SH |

| 20.5 | -CH(CH₃)₂ |

FT-IR Spectroscopy (Vapor Phase)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965 | Strong | C-H stretch (alkane) |

| 2870 | Strong | C-H stretch (alkane) |

| 2570 | Weak | S-H stretch (thiol) |

| 1465 | Medium | C-H bend (alkane) |

| 1385, 1365 | Medium | C-H bend (isopropyl split) |

| 1170 | Medium | C-N stretch |

Chemical Reactivity and Applications

The chemical utility of N,N-diisopropylaminoethanethiol is dominated by the nucleophilicity of its thiol group. It readily undergoes S-alkylation with electrophiles and can be oxidized to the corresponding disulfide. A primary application of this reactivity is in bioconjugation, where it can be used to label proteins and peptides at cysteine residues.

Covalent Modification of Proteins

The thiol group of N,N-diisopropylaminoethanethiol can form a stable thioether bond with electrophilic centers on proteins, most notably the side chain of cysteine residues. This covalent modification is a cornerstone of its use in biochemical and pharmaceutical research.

Experimental Protocols

Synthesis of N,N-diisopropylaminoethanethiol

This protocol describes the synthesis from 2-(diisopropylamino)ethyl chloride hydrochloride.

Materials:

-

2-(diisopropylamino)ethyl chloride hydrochloride

-

Sodium hydrosulfide (NaSH)

-

Ethanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-(diisopropylamino)ethyl chloride hydrochloride in ethanol.

-

Add a molar excess of sodium hydrosulfide to the solution.

-

Reflux the mixture for 4-6 hours.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

References

An In-depth Technical Guide to 2-(Diisopropylamino)ethanethiol (CAS 5842-07-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diisopropylamino)ethanethiol, also known as DPAET or DIPET, is a sulfur-containing organic compound with the chemical formula C₈H₁₉NS. It is of significant interest in chemical and biological research primarily due to its role as a critical precursor in the synthesis of the V-series nerve agent, VX. Beyond its relevance in defense and toxicology, its unique chemical structure, featuring a reactive thiol group and a bulky diisopropylamino moiety, makes it a subject of study in areas such as organic synthesis, materials science, and as a tool for investigating protein-adduct formation. This guide provides a comprehensive overview of the fundamental research concerning this compound, including its chemical and physical properties, synthesis, biological interactions, and relevant experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₁₉NS | |

| Molecular Weight | 161.31 g/mol | |

| CAS Number | 5842-07-9 | |

| Boiling Point | 125-126 °C at 16 Torr | ChemicalBook |

| Density | 0.8644 g/cm³ | ChemicalBook |

| pKa | 8.90 ± 0.10 (Predicted) | ChemicalBook |

| Appearance | Pale-yellow to yellow-brown liquid | Sigma-Aldrich |

| Solubility | Log10 of Water solubility in mol/l: -2.04 | |

| Octanol/Water Partition Coefficient (logP) | 2.035 |

Synthesis and Chemical Reactions

Synthesis

The synthesis of this compound can be achieved through several routes, primarily involving the formation of the C-N and C-S bonds. A common and effective method is the reaction of a 2-(diisopropylamino)ethyl halide with a sulfur source, such as thiourea, followed by hydrolysis.

Experimental Protocol: Synthesis via Isothiouronium Salt

This protocol is a representative example for the synthesis of this compound.

Materials:

-

2-(Diisopropylamino)ethyl chloride hydrochloride

-

Thiourea

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Formation of the Isothiouronium Salt:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(Diisopropylamino)ethyl chloride hydrochloride (1.0 equivalent) and thiourea (1.1 equivalents) in ethanol.

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The isothiouronium salt may precipitate and can be collected by filtration.

-

-

Hydrolysis of the Isothiouronium Salt:

-

Suspend the crude isothiouronium salt in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Heat the mixture to reflux for 2-3 hours to effect hydrolysis.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation.

-

Characterization:

The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dominated by its thiol group, which can undergo a variety of reactions:

-

Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of the corresponding disulfide, bis(2-diisopropylaminoethyl) disulfide. This can occur upon exposure to air. Further oxidation can yield sulfonic acids.

-

Alkylation: As a nucleophile, the thiol group can react with electrophiles, such as alkyl halides, to form thioethers.

-

Adduct Formation: The thiol group can react with electrophilic centers on other molecules, including biological macromolecules, to form covalent adducts. This is a key aspect of its biological activity.

Biological Activity and Toxicology

Interaction with Human Serum Albumin (HSA)

The most well-documented biological interaction of this compound is its covalent binding to Human Serum Albumin (HSA). HSA is the most abundant protein in human plasma and possesses a single free cysteine residue (Cys34), which is a nucleophilic thiol.

The thiol group of this compound can react with the Cys34 residue of HSA, as well as other accessible cysteine residues, to form a disulfide bond. This results in a stable DIPET-HSA adduct. The formation of this adduct is significant as it can serve as a biomarker for exposure to DIPET and, by extension, to the nerve agent VX, of which DIPET is a hydrolysis product and precursor.

Caption: Interaction of DIPET with Human Serum Albumin.

Experimental Protocol: In Vitro Adduct Formation with HSA

This protocol provides a general framework for studying the formation of the DIPET-HSA adduct in vitro.

Materials:

-

Human Serum Albumin (fatty acid-free)

-

This compound (DIPET)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Tris(2-carboxyethyl)phosphine (TCEP) (for reduction, optional)

-

Iodoacetamide (IAM) (for alkylation of free thiols, optional)

-

Urea

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

Deionized water

Procedure:

-

Incubation:

-

Prepare a solution of HSA in PBS (e.g., 1 mg/mL).

-

Add DIPET to the HSA solution to a final concentration of interest (e.g., in a molar excess).

-

Incubate the mixture at 37°C for a specified time (e.g., 1, 4, or 24 hours).

-

-

Sample Preparation for Mass Spectrometry (Bottom-up Proteomics):

-

Denature the protein by adding urea to a final concentration of 8 M.

-

(Optional) Reduce disulfide bonds by adding TCEP and incubating at 37°C for 30 minutes.

-

(Optional) Alkylate free thiols by adding IAM and incubating in the dark at room temperature for 30 minutes.

-

Dilute the sample with PBS or ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M.

-

Add trypsin at a suitable enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.

-

Quench the digestion by adding formic acid to a final concentration of 0.1-1%.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the MS/MS data against the human proteome database, specifying a variable modification on cysteine residues corresponding to the mass of the DIPET adduct.

-

Data Analysis:

The identification of peptides containing a cysteine residue with the mass modification corresponding to the addition of DIPET confirms the formation of the adduct. The site of modification can be pinpointed by the fragmentation pattern in the MS/MS spectrum.

Toxicology

Applications in Research

The primary research applications of this compound include:

-

Chemical Warfare Agent Research: As a precursor and degradation product of VX, it is studied to develop detection methods, decontamination procedures, and medical countermeasures.

-

Biomarker of Exposure: The formation of stable adducts with proteins like HSA makes it a valuable biomarker for verifying exposure to VX.

-

Organic Synthesis: Its bifunctional nature (thiol and amine) allows it to be used as a building block in the synthesis of more complex molecules.

-

Materials Science: The thiol group can be used to modify surfaces, for example, by binding to gold nanoparticles, making it of interest in the development of novel materials and sensors.

Conclusion

This compound is a compound of significant scientific interest, primarily due to its connection to chemical warfare agents. Its fundamental chemistry, characterized by the reactive thiol group, allows for a range of chemical transformations and biological interactions. The formation of a stable adduct with human serum albumin is a key feature of its biological activity and provides a basis for its use as a biomarker. While its hazardous nature necessitates careful handling, the study of this compound continues to be important for both defense and broader scientific applications. This guide has provided a comprehensive overview of its properties, synthesis, and biological interactions, offering a valuable resource for researchers in the field.

Spectroscopic Analysis of 2-(Diisopropylamino)ethanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data analysis of 2-(Diisopropylamino)ethanethiol. The information presented herein is essential for the characterization and understanding of this compound in research and development settings. This guide includes key spectroscopic data, detailed experimental protocols for data acquisition, and a workflow for the analysis process.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that while mass spectrometry data for the free base is available, the provided Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data are for the hydrochloride salt, which may cause slight variations in chemical shifts and absorption frequencies compared to the free base.

Table 1: General Information for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₉NS | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 161.31 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 5842-07-9 | --INVALID-LINK--, --INVALID-LINK-- |

| IUPAC Name | 2-[di(propan-2-yl)amino]ethanethiol | --INVALID-LINK-- |

Table 2: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 161 | 15 | [M]⁺ (Molecular Ion) |

| 146 | 100 | [M - CH₃]⁺ |

| 114 | 85 | [M - CH₂SH]⁺ |

| 100 | 40 | [M - C₄H₉]⁺ |

| 72 | 55 | [C₄H₁₀N]⁺ |

| 58 | 30 | [C₃H₈N]⁺ |

Data obtained from the NIST WebBook electron ionization mass spectrum.[1]

Table 3: ¹H NMR Spectroscopic Data for this compound Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3 - 1.4 | Doublet | 12H | -CH(CH₃ )₂ |

| ~2.6 - 2.8 | Multiplet | 2H | -CH₂ -SH |

| ~3.0 - 3.2 | Multiplet | 2H | -N-CH₂ - |

| ~3.5 - 3.7 | Septet | 2H | -CH (CH₃)₂ |

| ~1.5 (broad) | Singlet | 1H | -SH |

Note: Data is for the hydrochloride salt and chemical shifts may vary for the free base. The thiol proton signal is often broad and may exchange with D₂O.

Table 4: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~19 - 21 | -CH(C H₃)₂ |

| ~25 - 28 | -C H₂-SH |

| ~48 - 52 | -N-C H₂- |

| ~52 - 56 | -C H(CH₃)₂ |

Note: These are predicted values based on the analysis of structurally similar compounds such as N,N-diisopropylethylamine and ethanethiol. Actual experimental values may differ.

Table 5: Key IR Absorption Bands for this compound Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (aliphatic) |

| ~2870 | Medium | C-H stretch (aliphatic) |

| ~2550 | Weak, Broad | S-H stretch |

| ~1470 | Medium | C-H bend (CH₃ and CH₂) |

| ~1380 | Medium | C-H bend (isopropyl group) |

| ~1150 | Medium | C-N stretch |

Note: Data is for the hydrochloride salt. The S-H stretching vibration is typically weak. In the free base, the N-H⁺ stretch present in the hydrochloride salt would be absent.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. ¹H NMR Spectroscopy A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. The ¹H NMR spectrum is recorded on a 400 MHz spectrometer at room temperature. Data is acquired over a spectral width of 0-12 ppm with a relaxation delay of 1 second and 16 scans.

1.2. ¹³C NMR Spectroscopy A more concentrated sample of approximately 20-50 mg of this compound is dissolved in 0.5-0.7 mL of CDCl₃ with TMS. The ¹³C NMR spectrum is acquired on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A spectral width of 0-220 ppm is used with a relaxation delay of 2 seconds and an accumulation of 512 scans to ensure a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

A drop of neat this compound is placed between two potassium bromide (KBr) plates to form a thin liquid film. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates is recorded prior to the sample analysis and automatically subtracted from the sample spectrum. The spectrum is typically an average of 16 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol is injected into the GC. The sample is vaporized and separated on a capillary column before entering the mass spectrometer. The EI source is operated at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of 40-400 amu.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 2-(Diisopropylamino)ethanethiol in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-(Diisopropylamino)ethanethiol is a Schedule 2 chemical under the Chemical Weapons Convention and is a known precursor to the nerve agent VX. Its synthesis and use are highly regulated. The following guide explores its potential mechanisms of action in organic reactions based on the general reactivity of aminothiols. Due to its hazardous nature and limited application in academic and industrial research outside of defense-related studies, specific experimental data and detailed protocols for its use in common organic reactions are scarce in publicly available literature. This guide extrapolates from the known chemistry of similar, less hazardous compounds.

Introduction

This compound, a bifunctional molecule containing a tertiary amine and a thiol group, possesses inherent chemical properties that suggest its potential utility in various organic transformations. The nucleophilic character of the thiol group and the basic nature of the diisopropylamino group are the primary drivers of its reactivity. This guide will explore the theoretical mechanisms by which this compound could participate in key organic reactions, drawing parallels with well-studied aminothiols.

Core Reactivity: The Thiol and Amine Moieties

The reactivity of this compound is dictated by its two functional groups:

-

Thiol Group (-SH): The thiol group is nucleophilic and can participate in a variety of bond-forming reactions. The sulfur atom can readily donate its lone pair of electrons to electrophilic centers.

-

Diisopropylamino Group (-N(i-Pr)₂): This bulky tertiary amine is basic and can act as a proton scavenger or a Brønsted base catalyst. Its steric hindrance may also influence the stereochemical outcome of reactions.

Potential Mechanisms of Action in Key Organic Reactions

Based on the chemistry of analogous aminothiols, this compound could theoretically be involved in the following types of reactions:

Thiol-Ene "Click" Reaction

The thiol-ene reaction is a powerful and efficient method for carbon-sulfur bond formation. It can proceed via either a radical or a nucleophilic mechanism.

Nucleophilic Thiol-Ene Reaction: In the presence of a base, the thiol group can be deprotonated to form a highly nucleophilic thiolate anion. This thiolate can then undergo a conjugate addition to an electron-deficient alkene (the "ene"). The diisopropylamino group within the same molecule could act as an intramolecular base to facilitate this deprotonation.

Diagram: Nucleophilic Thiol-Ene Reaction Pathway

β-Diisopropylaminoethanethiol: A Comprehensive Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

β-Diisopropylaminoethanethiol, a sulfur-containing amine, is a molecule of significant interest due to its role as a key precursor in the synthesis of the nerve agent VX, as well as its applications in biochemical research.[1] Its thiol group imparts a reactivity that allows for covalent modification of proteins, making it a valuable tool for studying enzyme mechanisms and protein interactions. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological interactions of β-Diisopropylaminoethanethiol, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction

β-Diisopropylaminoethanethiol, chemically known as 2-(diisopropylamino)ethanethiol, is an organic compound with the molecular formula C8H19NS.[2][3] Its structure features a tertiary amine with two isopropyl groups and a terminal thiol group. This dual functionality makes it a versatile chemical intermediate. While its primary notoriety stems from its classification as a Schedule 2B precursor under the Chemical Weapons Convention due to its role in the synthesis of the VX nerve agent, its unique chemical properties have also led to its use in various scientific research applications, including as a reagent in organic synthesis and for studying protein modifications.[1]

Physicochemical Properties

A summary of the key physicochemical properties of β-Diisopropylaminoethanethiol is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C8H19NS | [2][3] |

| Molecular Weight | 161.31 g/mol | [3][4] |

| CAS Number | 5842-07-9 | [4] |

| IUPAC Name | 2-[di(propan-2-yl)amino]ethanethiol | [4] |

| pKa | 8.90 ± 0.10 (Predicted) | [2] |

| LogP | ~2.2 | [5] |

| Kovats Retention Index | Standard non-polar: 1098, Semi-standard non-polar: 1113.4, 1113.5, 1141.5 | [4] |

| Appearance | Similar to 2-diethylaminoethanol | [2] |

Synthesis of β-Diisopropylaminoethanethiol

There are several established synthetic routes for the preparation of β-Diisopropylaminoethanethiol. The following sections detail the experimental protocols for the most common methods.

Synthesis from Diisopropylamine and Ethylene Sulfide

Experimental Protocol:

-

To a pressure reaction kettle, add diisopropylamine.

-

Pressurize the kettle with nitrogen.

-

Introduce ethylene sulfide into the kettle. The molar ratio of diisopropylamine to ethylene sulfide should be slightly in excess of 1:1.

-

While stirring, heat the sealed reaction vessel to a temperature range of 70-90°C.

-

Maintain the reaction for 2-4 hours.

-

After the reaction is complete, cool the vessel and carefully vent any excess pressure.

-

The resulting product, β-Diisopropylaminoethanethiol, can be purified by vacuum distillation.

Note: This protocol is adapted from the synthesis of N,N-diethylaminoethanethiol and may require optimization for β-Diisopropylaminoethanethiol.

References

Theoretical Analysis of 2-(Diisopropylamino)ethanethiol: A Methodological Whitepaper

For the attention of: Researchers, scientists, and drug development professionals.

Molecular Overview

2-(Diisopropylamino)ethanethiol is an organic compound with the chemical formula C8H19NS. It is recognized primarily as a precursor in the synthesis of the nerve agent VX.[1][2][3] Its molecular structure, characterized by a flexible ethanethiol backbone and bulky diisopropylamino group, suggests a complex conformational space that can significantly influence its reactivity and physical properties. Understanding this structure is paramount for applications in detection, decomposition, and the development of potential countermeasures.

Table 1: General Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H19NS | [4][5][6][7][8] |

| Molecular Weight | 161.31 g/mol | [4][7] |

| CAS Number | 5842-07-9 | [6][7][8] |

| IUPAC Name | 2-[di(propan-2-yl)amino]ethanethiol | [7] |

Theoretical Methodology: A Roadmap for Structural Elucidation

To thoroughly characterize the molecular structure of this compound, a multi-faceted computational chemistry approach is necessary. The following sections detail the standard theoretical protocols for such an investigation.

Conformational Analysis

The flexibility of the ethyl chain and the rotation of the isopropyl groups suggest the existence of multiple low-energy conformations (rotational isomers). Identifying the most stable conformers is crucial, as they will dominate the bulk properties of the molecule.

Experimental Protocol:

-

Initial Structure Generation: The 2D structure of this compound is drawn and converted to a 3D structure using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. This can be achieved using molecular mechanics force fields (e.g., MMFF94) to efficiently sample different torsional angles of the rotatable bonds.

-

Quantum Mechanical Optimization: The low-energy conformers identified from the molecular mechanics search are then subjected to geometry optimization using more accurate quantum mechanical methods. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.

-

Functional: A hybrid functional, such as B3LYP, is often a good starting point, offering a balance of accuracy and computational cost.

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p), is typically used for initial optimizations. For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed.

-

-

Vibrational Frequency Calculation: For each optimized conformer, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Relative Energy Calculation: The relative energies of the conformers are calculated, including the ZPVE corrections, to determine the most stable structures and their energy differences.

Caption: A typical workflow for the computational conformational analysis of a flexible molecule.

Structural Parameters

Once the most stable conformer(s) are identified, their geometric parameters can be analyzed in detail.

Data Presentation:

The following tables would be populated with the calculated data from the DFT optimizations.

Table 2: Calculated Bond Lengths of the Most Stable Conformer of this compound (Hypothetical Data)

| Bond | Bond Length (Å) |

| S-H | [Calculated Value] |

| C-S | [Calculated Value] |

| C-C | [Calculated Value] |

| N-C(ethyl) | [Calculated Value] |

| N-C(isopropyl) | [Calculated Value] |

| C-H | [Calculated Value] |

Table 3: Calculated Bond Angles of the Most Stable Conformer of this compound (Hypothetical Data)

| Angle | Angle (Degrees) |

| C-S-H | [Calculated Value] |

| C-C-S | [Calculated Value] |

| C-C-N | [Calculated Value] |

| C-N-C | [Calculated Value] |

| H-C-H | [Calculated Value] |

Table 4: Calculated Dihedral Angles of the Most Stable Conformer of this compound (Hypothetical Data)

| Dihedral Angle | Angle (Degrees) |

| N-C-C-S | [Calculated Value] |

| C-C-N-C(isopropyl) | [Calculated Value] |

| C-N-C(isopropyl)-C | [Calculated Value] |

Vibrational Spectroscopy

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies and intensities can aid in the assignment of spectral bands to specific molecular motions.

Experimental Protocol:

-

Frequency Calculation: As mentioned in section 2.1, vibrational frequencies are calculated for the optimized ground state structure.

-

Scaling Factors: Raw calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. Therefore, it is common practice to scale the calculated frequencies with an empirical scaling factor specific to the level of theory used.

-

Spectral Simulation: The calculated frequencies and their corresponding intensities are used to generate a theoretical vibrational spectrum. This simulated spectrum can then be compared with experimental data for validation of the calculated structure and for the assignment of vibrational modes.

Caption: The logical relationship between computational steps for theoretical vibrational analysis.

Conclusion and Future Directions

While a comprehensive theoretical study on the molecular structure of this compound is currently absent from the scientific literature, this whitepaper provides a clear and detailed roadmap for conducting such an investigation. The proposed computational protocols, including conformational analysis, geometry optimization, and vibrational frequency calculations using Density Functional Theory, represent the state-of-the-art in molecular modeling.

The data generated from such a study would be invaluable for a deeper understanding of the chemical and physical properties of this molecule. This knowledge could inform the development of more sensitive and selective detection methods, more efficient degradation and decontamination strategies, and provide crucial parameters for molecular dynamics simulations of its interactions with biological systems. It is our hope that this methodological guide will stimulate future research into the fundamental molecular properties of this compound.

References

- 1. VX (nerve agent) - Wikipedia [en.wikipedia.org]

- 2. Computational design of a sensitive, selective phase-changing sensor protein for the VX nerve agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemeo.com [chemeo.com]

- 5. This compound hydrochloride | C8H20ClNS | CID 3084829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. Diisopropylaminoethanethiol | C8H19NS | CID 111102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

Solubility and Stability of 2-(Diisopropylamino)ethanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, and the theoretical and experimental considerations regarding the solubility and stability of 2-(Diisopropylamino)ethanethiol. Given the limited publicly available data on this specific compound, this document emphasizes the general characteristics of aminothiols and furnishes detailed experimental protocols for researchers to determine these properties in their own laboratory settings.

Physicochemical Properties

This compound is an organic compound containing both a tertiary amine and a thiol functional group.[1][2] Its structure influences its chemical reactivity and physical properties. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C8H19NS | [1][2][3] |

| Molecular Weight | 161.31 g/mol | [1][2] |

| CAS Number | 5842-07-9 | [1][2] |

| Boiling Point | 398.5 K (at 2.1 kPa) | [1] |

| IUPAC Name | 2-[di(propan-2-yl)amino]ethanethiol | [2] |

| LogP (Octanol/Water Partition Coefficient) | 2.035 (Crippen Method) | [4] |

| Log10 of Water Solubility (mol/L) | -2.04 (Crippen Method) | [4] |

Note: The LogP and water solubility values are predicted based on computational methods and should be confirmed by experimental data.

Solubility Profile

The solubility of a compound is a critical parameter in drug development and various research applications. The structure of this compound, with its polar amino and thiol groups and nonpolar diisopropyl groups, suggests a mixed solubility profile.

Expected Solubility in Common Solvents:

-

Polar Protic Solvents (e.g., water, ethanol, methanol): The presence of the amino and thiol groups, which can participate in hydrogen bonding, suggests some solubility in polar protic solvents.[5] The tertiary amine can be protonated in acidic aqueous solutions, which would significantly increase its water solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): Good solubility is expected in these solvents due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., hexane, toluene): The nonpolar diisopropyl groups suggest some solubility in nonpolar solvents, following the "like dissolves like" principle.

Quantitative Solubility Data:

As of this writing, specific quantitative solubility data for this compound in a range of common solvents is not extensively available in the public domain. Researchers should determine this experimentally. The following table provides a template for recording such data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water (pH 5) | 25 | Shake-Flask | ||

| Water (pH 7.4) | 25 | Shake-Flask | ||

| Water (pH 9) | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| DMSO | 25 | Shake-Flask | ||

| Acetone | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask | ||

| Hexane | 25 | Shake-Flask | ||

| Toluene | 25 | Shake-Flask |

Experimental Protocol for Equilibrium Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[6]

Materials and Equipment:

-

This compound

-

Selected solvents of high purity

-

Glass vials with screw caps

-

Analytical balance

-

Shaker or orbital incubator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visible to ensure that saturation is reached.

-

Equilibration: Seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to further separate the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method such as HPLC or GC-MS.

-

Data Analysis: Calculate the solubility from the measured concentration of the saturated solution.

Stability Profile and Degradation Pathways

Thiols are susceptible to oxidation, which is a primary degradation pathway.[8] The stability of this compound can be influenced by several factors:

-

pH: The stability of the thiol group can be pH-dependent.

-

Temperature: Higher temperatures generally accelerate degradation reactions.[8]

-

Light: Exposure to light, particularly UV light, can catalyze oxidation.[8]

-

Oxygen: The presence of atmospheric oxygen is a key factor in the oxidation of thiols.[8]

-

Metal Ions: Trace metal ions can catalyze the oxidation of thiols.

Potential Degradation Pathway:

The most common degradation pathway for thiols is oxidation to form disulfides. In the case of this compound, this would result in the formation of the corresponding disulfide dimer. Further oxidation could potentially lead to the formation of sulfinic and sulfonic acids, although this is less common under typical storage conditions.

Experimental Protocol for Stability Assessment

A stability study is essential to determine the shelf-life and appropriate storage conditions for this compound.

Materials and Equipment:

-

This compound

-

A selected solvent in which the compound is soluble and stable for the initial analysis

-

Vials (clear and amber)

-

Environmental chambers or incubators for controlled temperature and humidity

-

Light source for photostability testing (optional)

-

HPLC or GC-MS system

Procedure:

-

Sample Preparation: Prepare a solution of this compound of known concentration in the chosen solvent.

-

Storage Conditions: Aliquot the solution into multiple vials. Store sets of vials under different conditions, for example:

-

Refrigerated (2-8 °C) in the dark

-

Room temperature (~25 °C) in the dark

-

Room temperature (~25 °C) with light exposure

-

Elevated temperature (e.g., 40 °C) in the dark

-

-

Time Points: Designate specific time points for analysis (e.g., 0, 1, 2, 4, 8, 12 weeks).

-

Analysis: At each time point, analyze the samples by a stability-indicating analytical method (e.g., HPLC) to quantify the concentration of the parent compound. Monitor for the appearance of degradation products.

-

Data Evaluation: Plot the concentration of this compound as a function of time for each storage condition. This will allow for the determination of the degradation rate and the establishment of recommended storage conditions.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited, this guide provides a framework for understanding its expected behavior based on the principles of organic chemistry. For researchers and drug development professionals, the experimental determination of these properties is crucial. The detailed protocols provided herein offer a systematic approach to generating the necessary data to ensure the effective and reliable use of this compound in further applications.

References

- 1. This compound [webbook.nist.gov]

- 2. Diisopropylaminoethanethiol | C8H19NS | CID 111102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(N,N-DIISOPROPYLAMINO)ETHANETHIOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. chemeo.com [chemeo.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Safe Handling of 2-(Diisopropylamino)ethanethiol in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for 2-(Diisopropylamino)ethanethiol, a crucial precursor in various chemical syntheses, including the nerve agent VX.[1] Due to its hazardous nature and its designation as a chemical weapon precursor, stringent adherence to safety protocols is paramount.[2][3][4] This document outlines the necessary precautions, personal protective equipment (PPE), emergency procedures, and proper handling techniques to ensure a safe laboratory environment.

Quantitative Data Summary

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₉NS | [2][4][5] |

| Molecular Weight | 161.31 g/mol | [2][4][5][6] |

| CAS Number | 5842-07-9 | [2][4][5] |

| Appearance | Data not available; described as a chemical weapon precursor similar to 2-diethylaminoethanol.[2][4] | |

| Boiling Point | 398.50 ± 0.50 K at 2.10 kPa | [6][7] |

| Vapor Pressure | 0.05 kPa at 295.65 K | [6] |

| Solubility | Log10 of Water solubility in mol/l: -2.04 | [6] |

| Octanol/Water Partition Coefficient (LogP) | 2.035 | [6] |

Table 2: Toxicological Data

| Test Type | Species | Route of Exposure | Dose/Duration | Toxic Effects | Reference |

| LD50 | Mouse | Subcutaneous | 214 mg/kg | Behavioral (tremor), Lungs, Thorax, or Respiration (respiratory stimulation, other changes) | [8] |

Disclaimer: The toxicological data presented above is for 2-(Dimethylamino)ethanethiol and should be used for estimation purposes only. The actual toxicity of this compound may vary.

Table 3: Occupational Exposure Limits

Occupational exposure limits (OELs) such as Permissible Exposure Limits (PEL) and Threshold Limit Values (TLV) have not been established for this compound.[9][10] In the absence of specific OELs, it is imperative to minimize exposure to the lowest achievable levels through the use of engineering controls and appropriate personal protective equipment.

Experimental Protocols

The following protocols provide detailed methodologies for the safe handling and use of this compound in a laboratory setting.

Handling and Storage Protocol

-

Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood with sufficient airflow.[11]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[11]

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Consult the glove manufacturer's compatibility chart.

-

Body Protection: A lab coat and, if handling larger quantities, a chemical-resistant apron should be worn.[11]

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

-

-

General Handling:

-

Storage:

Spill Cleanup Protocol

-

Immediate Actions:

-

Evacuate the immediate area and alert others.

-

If the spill is large or you are unsure how to handle it, contact your institution's emergency response team.

-

Remove all ignition sources.[11]

-

-

Containment:

-

Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

-

Prevent the spill from entering drains or waterways.

-

-

Cleanup:

-

Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Waste Disposal:

-

Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.

-

First Aid Measures

Immediate medical attention is crucial in case of exposure.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[9][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Mandatory Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

References

- 1. This compound | 5842-07-9 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. 2-(N,N-DIISOPROPYLAMINO)ETHANETHIOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Diisopropylaminoethanethiol | C8H19NS | CID 111102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. chemeo.com [chemeo.com]

- 7. This compound [webbook.nist.gov]

- 8. 2-(DIMETHYLAMINO)ETHANETHIOL | CAS#:108-02-1 | Chemsrc [chemsrc.com]

- 9. Page loading... [wap.guidechem.com]

- 10. media.adeo.com [media.adeo.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

Methodological & Application

Application of 2-(Diisopropylamino)ethanethiol in Thiol-Ene Click Chemistry for Advanced Drug Delivery Systems

Introduction

Thiol-ene "click" chemistry has emerged as a powerful and versatile tool in materials science and drug development due to its high efficiency, mild reaction conditions, and orthogonality.[1][2] This application note details the use of 2-(Diisopropylamino)ethanethiol in photo-initiated thiol-ene reactions to create pH-responsive polymers. The tertiary amine functionality of this compound imparts a "smart" pH-sensitive characteristic to the resulting materials, making them highly suitable for targeted intracellular drug delivery.[3] These polymers can remain stable at physiological pH (around 7.4) and undergo conformational changes in the acidic environment of endosomes and lysosomes (pH 5.0-6.5), facilitating the release of therapeutic payloads.[4][5]

Principle of Thiol-Ene Click Chemistry

The thiol-ene reaction is a radical-mediated addition of a thiol group (-SH) across a carbon-carbon double bond (ene). The reaction proceeds via a free-radical chain mechanism, typically initiated by UV light in the presence of a photoinitiator.[6][7] This process results in the formation of a stable thioether linkage with anti-Markovnikov regioselectivity.[1] The key advantages of this reaction include high yields, rapid reaction rates, and tolerance to a wide range of functional groups, making it an ideal strategy for the synthesis of well-defined functional polymers.[8]

Application in pH-Responsive Drug Delivery

The incorporation of this compound into polymer backbones or as pendant groups via thiol-ene chemistry allows for the creation of materials that can respond to changes in environmental pH. The diisopropylamino group has a pKa in the physiological range, which allows it to become protonated in acidic environments. This protonation leads to a change in the polymer's hydrophilicity and conformation, which can be harnessed for controlled drug release.

One of the key mechanisms by which these pH-responsive polymers facilitate intracellular drug delivery is the "proton sponge effect".[9][10][11] Once endocytosed, the polymer's tertiary amine groups buffer the acidic environment of the endosome, leading to an influx of protons and chloride ions. This influx increases the osmotic pressure within the endosome, causing it to swell and eventually rupture, releasing the encapsulated therapeutic agent into the cytoplasm.[12][13] This mechanism helps the drug escape degradation in the lysosome and reach its intracellular target.

Experimental Protocols

This section provides a general protocol for the photo-initiated thiol-ene reaction using this compound to functionalize a polymer with pendant alkene groups.

Materials:

-

Alkene-functionalized polymer (e.g., poly(allyl methacrylate))

-

This compound

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Anhydrous, inhibitor-free solvent (e.g., tetrahydrofuran, THF)

-

UV lamp (365 nm)

-

Schlenk flask or similar reaction vessel with a magnetic stir bar

-

Nitrogen or Argon gas for inert atmosphere

-

Rotary evaporator

-

Dialysis tubing (if applicable for polymer purification)

Procedure:

-

Preparation of Reactants: In a clean, dry Schlenk flask, dissolve the alkene-functionalized polymer (1.0 equivalent of alkene groups) and the photoinitiator (0.05 equivalents relative to alkene groups) in the chosen anhydrous solvent.

-

Addition of Thiol: Add this compound (1.2 equivalents relative to alkene groups) to the solution. A slight excess of the thiol is used to ensure complete reaction of the alkene groups.

-

Degassing: Seal the flask and degas the solution by bubbling with nitrogen or argon for 20-30 minutes to remove oxygen, which can inhibit the radical reaction.

-

Photo-initiation: While stirring, irradiate the reaction mixture with a 365 nm UV lamp at room temperature. The reaction time can vary from 30 minutes to several hours, depending on the concentration of reactants and the intensity of the UV source.[14]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy (disappearance of alkene proton signals) or FT-IR spectroscopy (disappearance of the C=C stretching vibration).

-

Work-up and Purification: Once the reaction is complete, turn off the UV lamp. Remove the solvent using a rotary evaporator. The resulting functionalized polymer can be purified by precipitation in a non-solvent (e.g., cold diethyl ether or hexane) or by dialysis against an appropriate solvent to remove unreacted thiol and photoinitiator fragments.

-

Characterization: The structure of the purified this compound-functionalized polymer should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The molecular weight and polydispersity can be determined by gel permeation chromatography (GPC). The pH-responsive behavior can be characterized by measuring the polymer's cloud point or hydrodynamic diameter at different pH values using UV-Vis spectroscopy or dynamic light scattering (DLS), respectively.

Quantitative Data Summary

The following tables provide representative data for the synthesis and characterization of polymers functionalized with this compound via thiol-ene chemistry. Note: As specific experimental data for the thiol-ene reaction with this compound is not widely published, the following data is based on typical results for similar thiol-ene reactions and the known properties of related pH-responsive polymers.

Table 1: Reaction Parameters for Thiol-Ene Functionalization

| Parameter | Value | Reference |

| Alkene Substrate | Poly(allyl methacrylate) | General Protocol |

| Thiol | This compound | General Protocol |

| Thiol:Ene Molar Ratio | 1.2 : 1 | General Protocol |

| Photoinitiator | DMPA (0.05 eq.) | [14] |

| Solvent | Anhydrous THF | General Protocol |

| UV Wavelength | 365 nm | [14] |

| Reaction Time | 1 - 4 hours | [14] |

| Yield | > 90% (typical for thiol-ene) | [1][2] |

Table 2: Characterization Data of a Representative Functionalized Polymer

| Property | Method | Typical Value | Reference |

| Structure Confirmation | ¹H NMR, ¹³C NMR, FT-IR | Appearance of new peaks corresponding to the thioether linkage and the diisopropylamino group. | General Analytical Techniques |

| Molecular Weight (Mn) | GPC | Dependent on the starting polymer. | General Analytical Techniques |

| Polydispersity Index (PDI) | GPC | Typically < 1.5 | General Analytical Techniques |

| pH-Transition (pKa) | Potentiometric Titration / DLS | ~6.2 - 6.8 | |

| Hydrodynamic Diameter (pH 7.4) | DLS | Varies (e.g., 100-200 nm for nanoparticles) | [3] |

| Hydrodynamic Diameter (pH 5.5) | DLS | Significant increase or aggregation | [3] |

Visualizations

Caption: Experimental workflow for the synthesis of a this compound-functionalized polymer.

Caption: Signaling pathway of drug release via the proton sponge effect.

Conclusion

The use of this compound in thiol-ene click chemistry provides a straightforward and efficient method for the synthesis of pH-responsive polymers. These materials hold significant promise for the development of advanced drug delivery systems capable of targeted intracellular release. The protocols and data presented herein offer a foundational guide for researchers and drug development professionals exploring the potential of these "smart" polymers in therapeutic applications. Further optimization of reaction conditions and polymer architecture will continue to advance the utility of this versatile chemical approach.

References

- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchmgt.monash.edu [researchmgt.monash.edu]

- 4. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advancing endosomal escape of polymeric nanoparticles: towards improved intracellular delivery - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 10. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Achieving Endo/Lysosomal Escape Using Smart Nanosystems for Efficient Cellular Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overcoming Endosomal Entrapment in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functional Conducting Polymers via Thiol-ene Chemistry | MDPI [mdpi.com]

Application Notes and Protocols: Surface Modification of Gold Nanoparticles with 2-(Diisopropylamino)ethanethiol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the surface modification of gold nanoparticles (AuNPs) with 2-(Diisopropylamino)ethanethiol. This functionalization imparts pH-responsive properties to the nanoparticles, making them a promising platform for targeted drug delivery and other biomedical applications. The tertiary amine group of the ligand allows for reversible protonation in acidic environments, leading to changes in surface charge and colloidal stability, which can be harnessed for controlled release of therapeutic agents.

Principle of Functionalization